
2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide, also known as CF3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been found to induce apoptosis in cancer cells and reduce the expression of various inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits potent biological activities, which make it a promising candidate for further investigation. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide. One area of interest is the development of novel this compound derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the investigation of the mechanisms of action of this compound and its derivatives. This could lead to the identification of new targets for the treatment of cancer, inflammation, and bacterial infections. Finally, the potential use of this compound and its derivatives in combination therapy with other drugs should be explored.
Synthesis Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide involves a multi-step process that includes the reaction of 2-chloro-6-fluoroaniline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained through the cyclization of the intermediate with acetic anhydride.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-N-(2-oxothiolan-3-YL)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-oxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2S/c13-8-2-1-3-9(14)7(8)6-11(16)15-10-4-5-18-12(10)17/h1-3,10H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSUMMXXWCBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


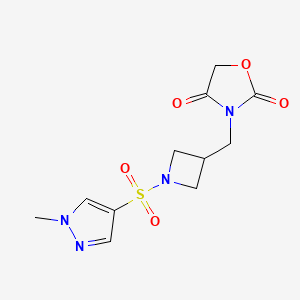

![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)

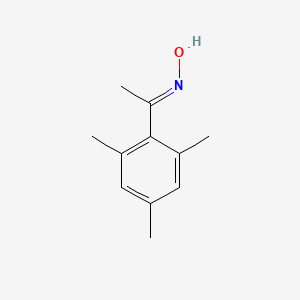

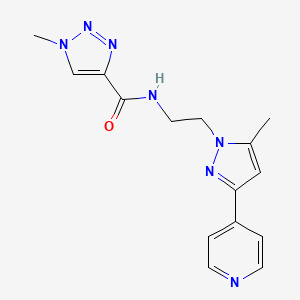
![methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate](/img/structure/B2455663.png)

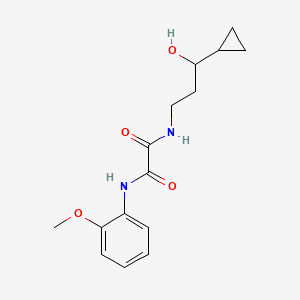
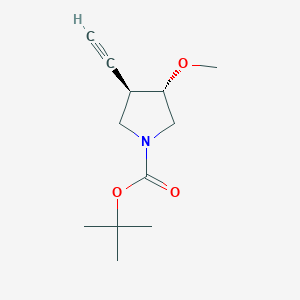
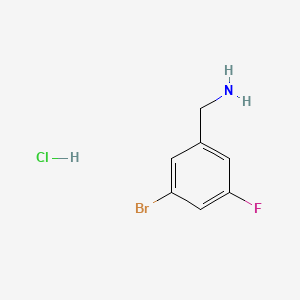
![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)